3,4-dimethyl-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-4-5-15(10-14(13)2)18(24)21-17-11-16(12-22(3)20(17)26)19(25)23-6-8-27-9-7-23/h4-5,10-12H,6-9H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUMJPLSQYNSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethyl-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a benzamide structure with several functional groups, including a dimethyl group at the 3 and 4 positions of the benzene ring and a pyridinyl moiety containing a morpholine carbonyl substituent. The unique combination of these structural elements suggests a diverse range of interactions within biological systems.
Chemical Structure
The chemical formula for this compound is , and its molecular weight is approximately 335.4 g/mol. The presence of the dihydropyridine structure is particularly noteworthy, as it contributes to the compound's potential medicinal properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines, including solid tumors and hematological malignancies.
- Protein Kinase Inhibition : The compound may act as an inhibitor for several receptor tyrosine kinases, which are crucial in cancer progression and treatment.
Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(morpholin-4-carbonyl)-2-pyridinone | Contains morpholine and pyridine | Anticancer activity |
| 3-(morpholinomethyl)benzamide | Similar benzamide structure | Protein kinase inhibition |
| 4-(dimethylamino)-N-(pyridin-2-carbonyl)benzamide | Contains a pyridine and amide linkage | Antitumor properties |
The mechanism by which this compound exerts its biological effects may involve:
- Binding Affinity : The specific combination of substituents enhances its binding affinity towards certain biological targets.
- Dual Functionality : As both an amide and a dihydropyridine, the compound can engage in diverse interactions that modulate cellular pathways.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. For instance:
- A study reported that related compounds exhibited moderate to significant anti-proliferative activity against various cancer cell lines at concentrations ranging from 0.1 to 100 μM .
Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with target proteins. The findings suggest that the compound can effectively bind to active sites of several kinases involved in cancer signaling pathways, potentially leading to therapeutic applications.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s key structural elements are compared below with analogs from literature and patents:
Key Observations :
- The target compound’s dihydropyridinone core is shared with the patented benzo[d][1,3]dioxole derivative , but differs in the carboxamide substituent.
- The morpholine-carbonyl group is a critical solubility-enhancing feature, analogous to the BTK inhibitor in .
- Adamantyl and azetidine substituents in analogs (e.g., ) suggest broader structural diversity for tuning target selectivity.
Crystallographic and Computational Analysis
- Crystallography: Tools like SHELX and WinGX are critical for resolving dihydropyridinone derivatives’ crystal structures. The patented compound in highlights the importance of crystalline forms for stability and bioavailability.
- Docking Studies : The morpholine group’s role in hydrogen bonding (e.g., with kinase ATP pockets) is inferred from the BTK inhibitor complex (PDB: 6BIK) .
Q & A
Q. Methodological Answer :
- Thin-layer chromatography (TLC) : Use silica gel plates with a mobile phase (e.g., ethyl acetate/hexane, 3:7) to track intermediate formation. Spot retention factor (Rf) discrepancies indicate impurities .
- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. A retention time shift ≥0.5 min suggests structural deviations .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to validate the target compound versus byproducts .
Advanced: How to design experiments assessing the compound’s stability under physiological conditions?
Q. Methodological Answer :
- pH-dependent stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products using LC-MS .
- Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to determine decomposition thresholds. Pair with differential scanning calorimetry (DSC) for phase transitions .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using spectroscopic methods .
Q. Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding between the morpholine-carbonyl group and catalytic lysine residues .
- Quantum mechanical calculations : Density functional theory (DFT) at the B3LYP/6-31G* level predicts electron density distribution, highlighting reactive sites (e.g., oxo-dihydropyridine ring) .
- Comparative SAR : Synthesize analogs with modified substituents (e.g., replacing methyl groups with halogens) and correlate bioactivity (IC₅₀) with computational descriptors .
Basic: What purification techniques are effective for isolating this compound?
Q. Methodological Answer :
- Recrystallization : Use ethanol or acetonitrile as solvents. Slow cooling (2°C/min) enhances crystal purity .
- Column chromatography : Silica gel (200–300 mesh) with gradient elution (hexane → ethyl acetate) removes polar byproducts. Collect fractions with ≥95% HPLC purity .
- Flash chromatography : Optimize solvent ratios for rapid separation while maintaining resolution .
Advanced: How to resolve contradictions in bioactivity data across studies?
Q. Methodological Answer :
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects regression) to account for inter-lab variability .
- Orthogonal validation : Confirm activity using alternative methods (e.g., surface plasmon resonance vs. fluorescence polarization) .
Advanced: What experimental designs are suitable for studying metabolic pathways?
Q. Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at 3,4-dimethylbenzamide) .
- Isotopic labeling : Synthesize a ¹³C-labeled analog to track metabolic fate via NMR or mass spectrometry .
- CYP enzyme inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint involved enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
